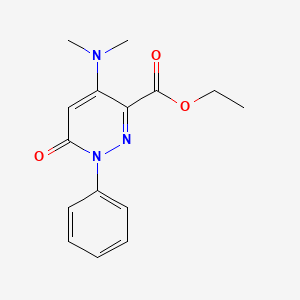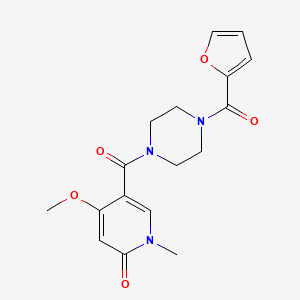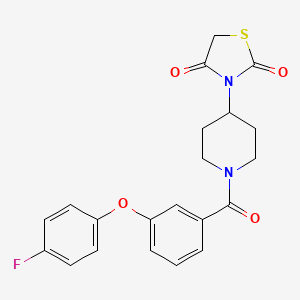![molecular formula C15H12N4O B2503727 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 1797711-56-8](/img/structure/B2503727.png)
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile” is a derivative of pyrido[4,3-d]pyrimidines . Pyrido[4,3-d]pyrimidines and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .
Synthesis Analysis
The synthesis of this compound involves the use of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a starting material . The synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created. Thus, the investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrido[4,3-d]pyrimidine moiety . The structure features of pyrido[4,3-d]pyrimidines have been studied extensively .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the synthetic methodologies employed . The mechanistic pathways of the reactions and the important biological applications are discussed .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One key area of research involving this compound is the development of synthetic methods for heterocyclic compounds, including pyrimidines, due to their broad spectrum of biological activities. Gavrilović et al. (2018) discussed the water ultrasound-assisted oxidation of 2-oxo-1,2,3,4-tetrahydropyrimidines into double bonds using green chemistry approaches, highlighting the environmental benefits of such methods (Gavrilović et al., 2018). Similarly, E. A. Bakhite et al. (2005) prepared 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, demonstrating a route to tetrahydropyridothienopyrimidine derivatives, which are relevant to the study of compounds like 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile (Bakhite et al., 2005).
Biological Activities and Applications
The synthetic pathways and chemical transformations of pyrimidine derivatives have significant implications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. For instance, Dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives showcases potential applications in AIDS chemotherapy, emphasizing the role of pyrimidine scaffolds in drug design (Ajani et al., 2019). Another example is the investigation of 6-cyano-5,8-dihydropyrido[2,3-d]-pyrimidinones for their antifungal activities, although these specific derivatives did not exhibit significant effects, underscoring the need for ongoing research to explore the full potential of such compounds (Quiroga et al., 2006).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the extracellular signal-regulated kinase (Erks) and Axl and Mer receptors . Erks play a crucial role in regulating cell proliferation and differentiation . Axl and Mer are receptor tyrosine kinases involved in cell survival, growth, and migration .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It demonstrates potent and selective inhibition of Erk2 and acts as a potent and selective Axl inhibitor . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.
Biochemical Pathways
The compound affects the PI3K/Akt pathway , which is often overactivated in various cancers . By inhibiting Erks, the compound can disrupt this pathway, potentially leading to reduced cancer cell proliferation . The inhibition of Axl and Mer receptors can also affect various signaling pathways involved in cell survival and growth .
Pharmacokinetics
One study identified a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as having a promising pharmacokinetic profile in mice . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would significantly impact its bioavailability and effectiveness.
Result of Action
The inhibition of Erk2 by the compound leads to a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . This can result in reduced cell proliferation, potentially slowing the growth of tumors . The inhibition of Axl and Mer receptors can lead to decreased cell survival and growth .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-7-11-2-1-3-12(6-11)15(20)19-5-4-14-13(9-19)8-17-10-18-14/h1-3,6,8,10H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJZMURGVKQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)


![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)
![N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2503649.png)

![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)




![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)